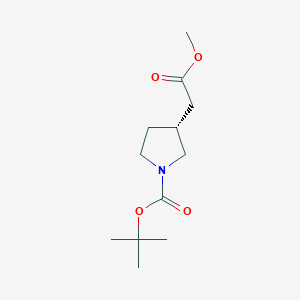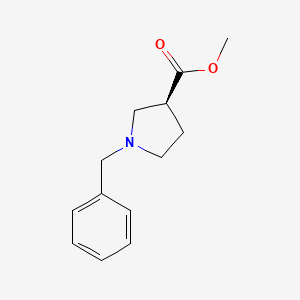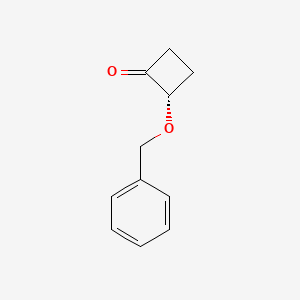
tert-butyl (3R)-3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-N-Boc-pyrrolidine-3-acetic acid methyl ester is a chemical compound that belongs to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. This particular compound features a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and a Boc (tert-butoxycarbonyl) protecting group. The compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Boc-pyrrolidine-3-acetic acid methyl ester typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of amino acids or the reduction of pyrrole derivatives.
Introduction of the Boc Protecting Group: The Boc group is introduced to protect the nitrogen atom in the pyrrolidine ring. This is usually done by reacting the pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of ®-N-Boc-pyrrolidine-3-acetic acid methyl ester follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the pyrrolidine ring or the ester group. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed on the ester group to yield the corresponding alcohol. Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4
Substitution: TFA, HCl
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Free amines
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-N-Boc-pyrrolidine-3-acetic acid methyl ester is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the construction of various heterocyclic compounds and natural product analogs.
Biology
In biological research, the compound is utilized in the study of enzyme mechanisms and protein-ligand interactions. Its structural features make it a valuable tool for probing the active sites of enzymes and understanding their catalytic functions.
Medicine
In medicinal chemistry, ®-N-Boc-pyrrolidine-3-acetic acid methyl ester is employed in the development of pharmaceutical agents. It is used as a precursor for the synthesis of drugs targeting neurological disorders, cancer, and infectious diseases.
Industry
In the industrial sector, the compound finds applications in the production of fine chemicals and agrochemicals. Its versatility in chemical transformations makes it a valuable asset in various manufacturing processes.
Mécanisme D'action
The mechanism of action of ®-N-Boc-pyrrolidine-3-acetic acid methyl ester involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for enzymes, modulating their activity. The Boc protecting group provides steric hindrance, influencing the compound’s binding affinity and selectivity. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can further interact with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-N-Boc-pyrrolidine-3-acetic acid methyl ester: The enantiomer of the compound, differing in the spatial arrangement of atoms.
N-Boc-pyrrolidine-2-carboxylic acid methyl ester: A similar compound with a different substitution pattern on the pyrrolidine ring.
N-Boc-pyrrolidine-3-carboxylic acid methyl ester: Another analog with a carboxylic acid group instead of an acetic acid group.
Uniqueness
®-N-Boc-pyrrolidine-3-acetic acid methyl ester is unique due to its specific stereochemistry and functional groups. The presence of the Boc protecting group and the ester functionality allows for selective chemical modifications, making it a versatile intermediate in organic synthesis. Its enantiomeric purity and structural features contribute to its distinct reactivity and applications in various fields.
Propriétés
IUPAC Name |
tert-butyl (3R)-3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-6-5-9(8-13)7-10(14)16-4/h9H,5-8H2,1-4H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEOQXSJKDMPQCT-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(6S)-6-benzyl-2-oxa-5,8-diazaspiro[3.5]nonane;oxalic acid](/img/structure/B8216962.png)
![oxalic acid;(6S)-6-phenyl-2-oxa-5,8-diazaspiro[3.5]nonane](/img/structure/B8216968.png)
![(6R)-6-[(2-methylpropan-2-yl)oxymethyl]-2-oxa-5,8-diazaspiro[3.5]nonane;oxalic acid](/img/structure/B8216979.png)
![tert-butyl N-[4-[(6S)-2-oxa-5,8-diazaspiro[3.5]nonan-6-yl]butyl]carbamate;oxalic acid](/img/structure/B8216980.png)
![(8aS)-spiro[2,3,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-4,3'-oxetane];oxalic acid](/img/structure/B8216984.png)
![5-Benzyl-2lambda6-thia-5,8-diazaspiro[3.5]nonane 2,2-dioxide;oxalic acid](/img/structure/B8216993.png)
![2-Amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid hydrochloride](/img/structure/B8216999.png)
![2-Amino-3-(3-fluoro-1-bicyclo[1.1.1]pentanyl)propanoic acid;hydrochloride](/img/structure/B8217007.png)



![(5R)-2-methyl-2,7-diazaspiro[4.4]nonane;dihydrochloride](/img/structure/B8217061.png)
![tert-butyl (4S)-1-oxa-7-azaspiro[3.4]octane-7-carboxylate](/img/structure/B8217067.png)

